![molecular formula C13H14O2 B182758 5-(4-Methylphenyl)cyclohexane-1,3-dione CAS No. 61888-37-7](/img/structure/B182758.png)
5-(4-Methylphenyl)cyclohexane-1,3-dione
Overview
Description
5-(4-Methylphenyl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 . It is a derivative of cyclohexane-1,3-dione .
Molecular Structure Analysis
The molecular structure of 5-(4-Methylphenyl)cyclohexane-1,3-dione contains a total of 30 bonds; 16 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis
The melting point of 5-(4-Methylphenyl)cyclohexane-1,3-dione is 176-179°C .Scientific Research Applications
Stabilizer in Propellants : 5-Phenyl-cyclohexane-1,3-dione-4-carboxanilide, a closely related compound, has been used as a stabilizer for double-base propellant, showing good results in stability tests (Soliman & El-damaty, 1984).
Synthesis of Multicomponent Compounds : A derivative of cyclohexane-1,3-dione was synthesized via a multicomponent reaction involving Aldol–Michael addition reactions, demonstrating its utility in creating complex molecular structures (Barakat et al., 2016).
Intermediate for Spiro Compounds : Michael 1:1 adducts synthesized from cyclohexane-1,3-dione derivatives are considered intermediates for spiro compounds, which can be achieved effectively through intramolecular cyclization (Hossain et al., 2020).
Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives are key precursors for synthesizing a plethora of biologically active compounds, including herbicides, pesticides, and pharmaceuticals (Sharma et al., 2021).
Development of Anticancer Compounds : Cyclohexane-1,3-dione has been used as a template to develop new anticancer compounds, with several derivatives showing high cytotoxicity against cancer cell lines (Shaaban et al., 2014).
Synthesis of N-Confused Porphyrin Derivatives : Derivatives of cyclohexane-1,3-dione were used in the synthesis of N-confused porphyrin derivatives, showcasing its role in complex organic synthesis (Li et al., 2011).
Synthesis of Oxygen-Containing Heterocycles : Cyclohexan-1,3-dione derivatives facilitate the synthesis of six-membered oxygen heterocycles, important in the construction of natural products and bioactive molecules (Sharma et al., 2020).
Building Block for Organic Synthesis : Compounds like 5-(trifluoromethyl)cyclohexane-1,3-dione are used as highly functionalized reactive intermediates for synthesizing organic and heterocyclic compounds (Fadeyi & Okoro, 2008).
properties
IUPAC Name |
5-(4-methylphenyl)cyclohexane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJVIBUOAMVFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341886 | |
Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61888-37-7 | |
Record name | 5-(4-Methylphenyl)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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